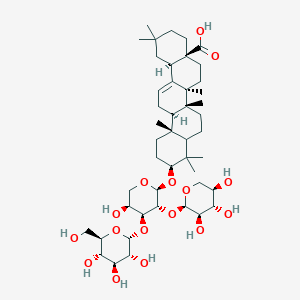
Araloside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Araloside D is a chemical compound that belongs to the class of cardiac glycosides. It is extracted from Aralia elata, a plant commonly found in East Asia. Araloside D has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Araloside D has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects. Araloside D has also been shown to have a protective effect on the heart, making it a potential therapeutic agent for heart failure.
Mecanismo De Acción
Araloside D exerts its effects by inhibiting the activity of the sodium-potassium ATPase pump. This leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. Araloside D also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Araloside D has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Araloside D has also been shown to have a protective effect on the heart, reducing the risk of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Araloside D has several advantages for lab experiments. It is readily available and can be synthesized from the leaves of Aralia elata. It has also been extensively studied, and its mechanism of action is well understood. However, Araloside D has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. It also has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Araloside D. One potential direction is the development of Araloside D as a therapeutic agent for heart failure. Another potential direction is the study of Araloside D in combination with other drugs for the treatment of cancer. Additionally, the development of more efficient synthesis methods for Araloside D could lead to its broader use in scientific research.
Conclusion
In conclusion, Araloside D is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations for lab experiments, its availability and well-understood mechanism of action make it a promising compound for future scientific research.
Métodos De Síntesis
Araloside D can be synthesized from the leaves of Aralia elata. The leaves are first extracted with ethanol, and the extract is then purified using various chromatography techniques. The purified extract is then treated with hydrochloric acid to obtain Araloside D in its pure form.
Propiedades
Número CAS |
135560-19-9 |
|---|---|
Nombre del producto |
Araloside D |
Fórmula molecular |
C46H74O16 |
Peso molecular |
883.1 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24-,25+,26-,27?,28-,29+,30+,31-,32+,33-,34-,35+,36-,37-,38-,39+,43+,44-,45-,46+/m1/s1 |
Clave InChI |
QISCHUABGXFSHX-VBYDFQJFSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Sinónimos |
araloside D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)




![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)







